molecular formula C11H9Br2NO B8234177 3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one

3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one

Cat. No.: B8234177
M. Wt: 331.00 g/mol
InChI Key: SROMAQGZWDIBLQ-UHFFFAOYSA-N
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Description

3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one is a quinoline derivative characterized by the presence of two bromine atoms at the 3rd and 6th positions, and two methyl groups at the 1st and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one typically involves the bromination of 1,4-dimethylquinolin-2(1H)-one. The reaction can be carried out using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and quinoline core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichloro-1,4-dimethylquinolin-2(1H)-one: Similar structure but with chlorine atoms instead of bromine.

    3,6-Difluoro-1,4-dimethylquinolin-2(1H)-one: Similar structure but with fluorine atoms instead of bromine.

    1,4-Dimethylquinolin-2(1H)-one: Lacks the bromine atoms, serving as a precursor in the synthesis of the dibromo derivative.

Uniqueness

3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions. The bromine atoms can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

3,6-dibromo-1,4-dimethylquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2NO/c1-6-8-5-7(12)3-4-9(8)14(2)11(15)10(6)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROMAQGZWDIBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=C1C=C(C=C2)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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